

# 4-Chloro-3-methylaniline CAS number and chemical identifiers

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## Compound of Interest

Compound Name: 4-Chloro-3-methylaniline

Cat. No.: B014550

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## An In-depth Technical Guide to 4-Chloro-3-methylaniline

This technical guide provides a comprehensive overview of **4-Chloro-3-methylaniline**, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, experimental protocols, and key synthetic pathways.

### Chemical Identity and Identifiers

**4-Chloro-3-methylaniline** is an aromatic amine and a halogenated benzene derivative. Its core structure consists of an aniline ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position.

A comprehensive list of its identifiers is provided in the table below.

Identifier Type	Value
CAS Number	7149-75-9[1][2][3]
IUPAC Name	4-chloro-3-methylaniline[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN[1][2]
InChI	InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3[1][4][5]
InChIKey	HIHCTGNZNHSZPP-UHFFFAOYSA-N[1][4][5]
Canonical SMILES	<chem>CC1=C(C=CC(=C1)N)Cl</chem> [1]
PubChem CID	23536[1]
European Community (EC) Number	615-298-3[1]
UNII	6Q2W6L7BWZ[1]
Synonyms	5-Amino-2-chlorotoluene, 4-Chloro-m-toluidine, Benzenamine, 4-chloro-3-methyl-[1][2]

## Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data for **4-Chloro-3-methylaniline**. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value
Molecular Weight	141.60 g/mol [1][4]
Appearance	White powder[2][3]
Melting Point	82-86 °C[2][4]
Boiling Point (estimate)	230.64 °C[2]
Density (estimate)	1.1359 g/cm <sup>3</sup> [2]
Flash Point	99.8 °C[2]
Vapor Pressure	0.0358 mmHg at 25 °C[2]
pKa (Predicted)	4.08 ± 0.10[2]
Solubility	Soluble in Ethyl Acetate and Methanol[2]

## Experimental Protocols

This section details relevant experimental procedures involving **4-Chloro-3-methylaniline**, including its synthesis and analytical determination.

### Synthesis of 4-Chloro-3-methylaniline via Catalytic Hydrogenation

A method for the preparation of **4-Chloro-3-methylaniline** involves the catalytic hydrogenation of 2-chloro-5-nitrotoluene.[4] This approach is advantageous as it produces water as the primary byproduct, reducing environmental impact compared to methods using reducing agents like sodium sulfide or iron powder.[4]

Methodology:

- Combine 2-chloro-5-nitrotoluene, a platinum catalyst, and hydrogen in a reaction vessel.[4]
- Maintain the reaction temperature between 85-120 °C and the pressure between 0.7-1.2 MPa.[4]
- Allow the reduction reaction to proceed to completion, yielding **4-chloro-3-methylaniline**.[4]

## Synthesis of 4-chloro-3-methylbenzonitrile from 4-Chloro-3-methylaniline

**4-Chloro-3-methylaniline** serves as a precursor for the synthesis of other valuable organic compounds. One such example is its conversion to 4-chloro-3-methylbenzonitrile via a Sandmeyer reaction.

### Methodology:

- Diazotization:
  - Dissolve **4-chloro-3-methylaniline** (1 equivalent) in an aqueous solution of hydrochloric acid.
  - Cool the solution to 0-5 °C using an ice bath.
  - Add a solution of sodium nitrite (1 equivalent) in water dropwise while ensuring the temperature remains below 5 °C to form the diazonium salt.[\[2\]](#)
- Sandmeyer Reaction:
  - In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water.
  - Slowly add the previously prepared cold diazonium salt solution to the cyanide solution.
  - Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
- Workup and Purification:
  - Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
  - Wash the organic layer with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.

## Analytical Determination by High-Performance Liquid Chromatography (HPLC)

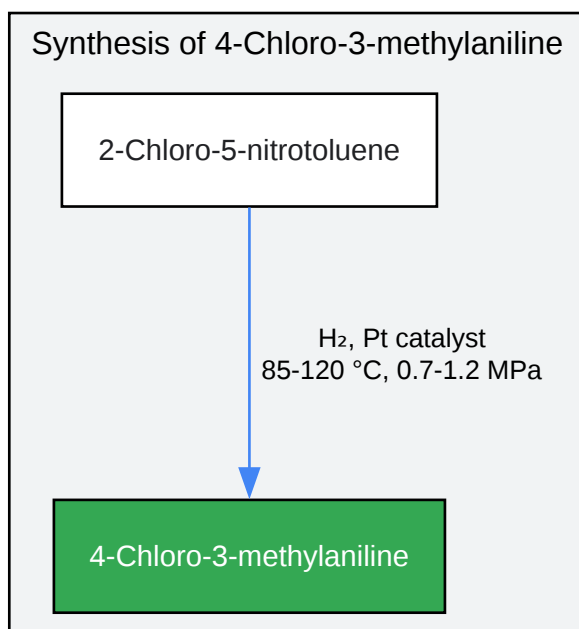
**4-Chloro-3-methylaniline** can be analyzed using a reverse-phase HPLC method.<sup>[1]</sup> This technique is suitable for purity assessment and pharmacokinetic studies.<sup>[1]</sup>

Methodology:

- Column: Newcrom R1 or C18 HPLC column.<sup>[1]</sup>
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.<sup>[1]</sup> For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.<sup>[1]</sup>
- Detection: UV detection at an appropriate wavelength.
- Note: This method is scalable and can be adapted for preparative separation to isolate impurities.<sup>[1]</sup>

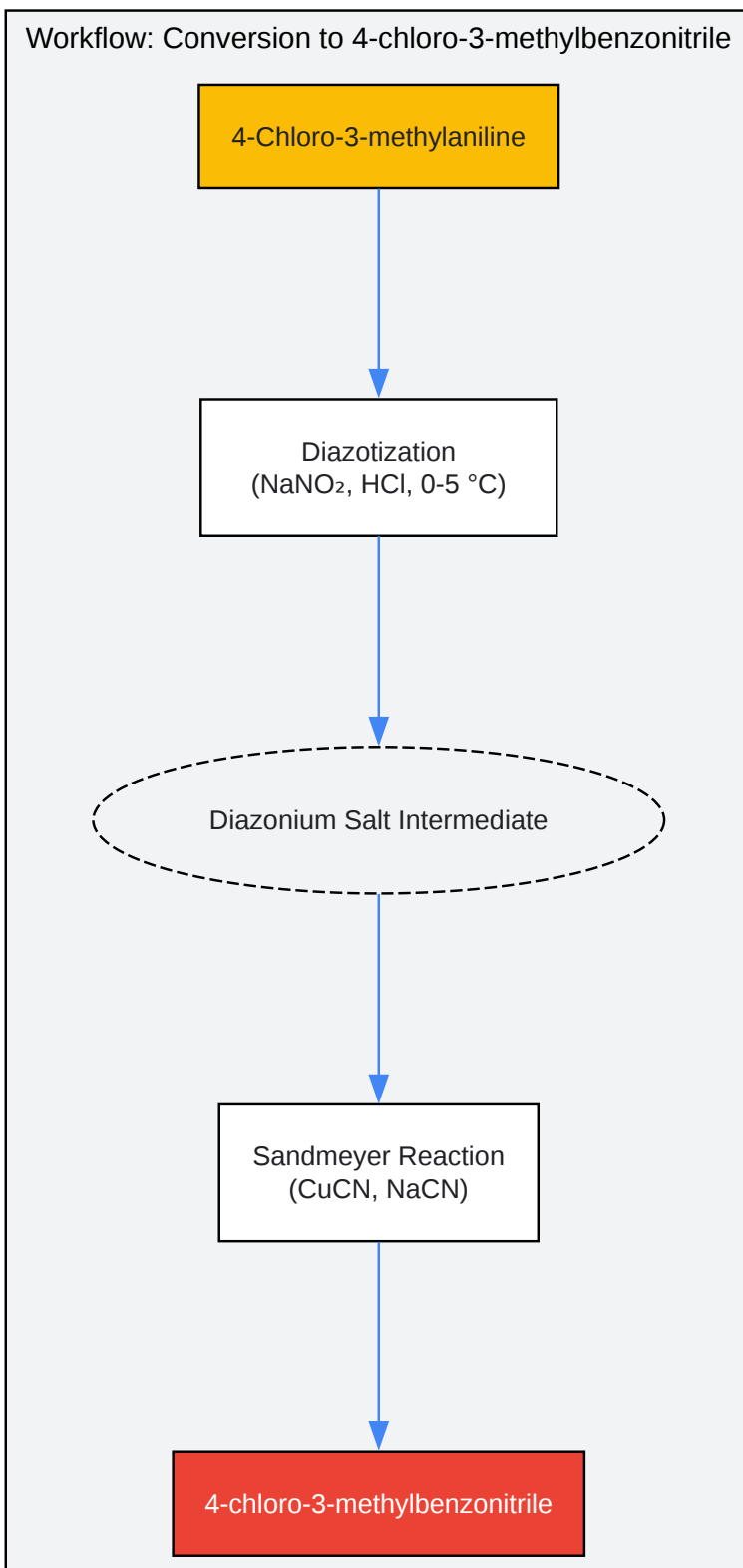
## Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic processes involving **4-Chloro-3-methylaniline**.



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Caption: Synthesis of **4-Chloro-3-methylaniline**.



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